butyl 4-[(3-propoxybenzoyl)amino]benzoate
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Overview
Description
Butyl 4-[(3-propoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the benzoate moiety, which is further substituted with a 3-propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(3-propoxybenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 3-propoxybenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(3-propoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
Butyl 4-[(3-propoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of butyl 4-[(3-propoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the 3-propoxybenzoyl group.
Ethyl 4-aminobenzoate: Similar ester but with an ethyl group instead of a butyl group.
Methyl 4-aminobenzoate: Another similar ester with a methyl group.
Uniqueness
Butyl 4-[(3-propoxybenzoyl)amino]benzoate is unique due to the presence of the 3-propoxybenzoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
butyl 4-[(3-propoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-14-26-21(24)16-9-11-18(12-10-16)22-20(23)17-7-6-8-19(15-17)25-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRTUGBEUPIFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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